molecular formula C13H10BrN3O5 B5414774 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol

6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol

Cat. No.: B5414774
M. Wt: 368.14 g/mol
InChI Key: OJONMIMHCSATCE-NSCUHMNNSA-N
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Description

6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol is a complex organic compound that features a pyrimidine ring substituted with bromine, hydroxyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol typically involves multi-step organic reactions. One common route includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to the aromatic ring.

    Ethenylation: The formation of an ethenyl linkage between the aromatic ring and the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled addition of reagents and precise temperature control.

    Continuous flow reactors: For efficient and scalable production.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways: Biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with similar structural features.

    4-Bromo-2-hydroxybenzaldehyde: Another brominated aromatic compound with hydroxyl substitution.

Uniqueness

6-[(1E)-2-(5-Bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

6-[(E)-2-(5-bromo-2-hydroxy-3-methylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O5/c1-6-4-8(14)5-7(11(6)18)2-3-9-10(17(21)22)12(19)16-13(20)15-9/h2-5,18H,1H3,(H2,15,16,19,20)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONMIMHCSATCE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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